1-(2'-Chlorobiphenyl-4-yl)-ethylamine
Overview
Description
1-(2’-Chlorobiphenyl-4-yl)-ethylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl structure with a chlorine atom attached to one of the phenyl rings and an ethylamine group attached to the other. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Chlorobiphenyl-4-yl)-ethylamine typically involves the reaction of 2-chlorobiphenyl with ethylamine. One common method is the nucleophilic substitution reaction where 2-chlorobiphenyl is treated with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the substitution process.
Industrial Production Methods: Industrial production of 1-(2’-Chlorobiphenyl-4-yl)-ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2’-Chlorobiphenyl-4-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the biphenyl structure can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or alkoxy biphenyl derivatives.
Scientific Research Applications
1-(2’-Chlorobiphenyl-4-yl)-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2’-Chlorobiphenyl-4-yl)-ethylamine involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
2-Chlorobiphenyl: Lacks the ethylamine group but shares the biphenyl structure with a chlorine atom.
4-Chlorobiphenyl: Similar structure but with the chlorine atom in a different position.
Biphenyl-4-yl-ethylamine: Similar structure but without the chlorine atom.
Uniqueness: 1-(2’-Chlorobiphenyl-4-yl)-ethylamine is unique due to the presence of both the chlorine atom and the ethylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-[4-(2-chlorophenyl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-10H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQCMWNOMJIIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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